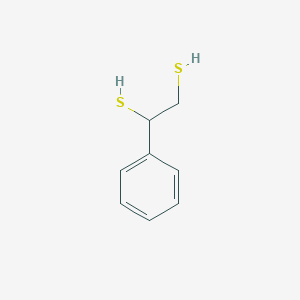

1-Phenylethane-1,2-dithiol

CAS No.: 4208-42-8

Cat. No.: VC18943288

Molecular Formula: C8H10S2

Molecular Weight: 170.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4208-42-8 |

|---|---|

| Molecular Formula | C8H10S2 |

| Molecular Weight | 170.3 g/mol |

| IUPAC Name | 1-phenylethane-1,2-dithiol |

| Standard InChI | InChI=1S/C8H10S2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8-10H,6H2 |

| Standard InChI Key | DLSSSVYTDXSXKE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(CS)S |

Introduction

Chemical Identity and Nomenclature

Structural Characteristics

1-Phenylethane-1,2-dithiol consists of a benzene ring bonded to an ethane chain where both carbon atoms at positions 1 and 2 are substituted with thiol groups. The IUPAC name, 1-phenylethane-1,2-dithiol, reflects this arrangement. Its structure is represented by the SMILES notation , highlighting the phenyl group and adjacent thiol functionalities .

Synonyms and Registry Identifiers

The compound is known by several alternative names, including:

-

1,2-Ethanedithiol,1-phenyl

-

Styroldimercaptan

-

Phenylethan-1,2-dithiol

Key identifiers include:

-

CAS Registry Number: 4208-42-8

-

HS Code: 2930909090 (classified under "other organo-sulfur compounds")

Physicochemical Properties

The physicochemical profile of 1-phenylethane-1,2-dithiol is critical for understanding its behavior in industrial and laboratory settings. Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 170.295 g/mol | |

| Exact Mass | 170.022 g/mol | |

| Polar Surface Area (PSA) | 77.6 Ų | |

| LogP (Octanol-Water) | 2.59 |

Notes:

-

Solubility: Limited data exist, but analogous dithiols exhibit solubility in organic solvents like ethanol and chloroform .

-

Stability: Thiols are prone to oxidation, forming disulfides; thus, storage under inert atmospheres is recommended.

-

Thermal Properties: Melting and boiling points remain unreported, necessitating experimental characterization.

Synthesis and Manufacturing

Route 1: Thiolation of Diol Precursors

1-Phenyl-1,2-ethanediol (CAS 93-56-1), a structurally related diol, could serve as a precursor. Thiolation via reaction with thiourea or phosphorus pentasulfide () may replace hydroxyl (-OH) groups with thiols (-SH) . For example:

This method aligns with protocols used for synthesizing alkanedithiols .

Route 2: Nucleophilic Substitution

Brominated intermediates, such as 1-phenyl-1,2-dibromoethane, could undergo nucleophilic substitution with sodium hydrosulfide ():

This approach mirrors strategies employed in synthesizing β-aminoalcohol thiosulfates .

Purification and Characterization

Purification typically involves recrystallization from non-polar solvents (e.g., petroleum ether) or chromatography. Structural confirmation relies on:

-

NMR Spectroscopy: and NMR to identify protons and carbons adjacent to thiol groups.

Applications and Uses

Coordination Chemistry

Dithiols serve as bidentate ligands in metal complexes. For instance, 1-phenylethane-1,2-dithiol could coordinate to transition metals (e.g., gold, platinum), enabling applications in catalysis or nanomaterials .

Organic Synthesis

-

Protecting Groups: Thiols protect carbonyl groups during multi-step syntheses.

-

Crosslinking Agents: In polymer chemistry, dithiols facilitate disulfide bond formation, enhancing material stability.

Recent Research and Developments

Stability Studies

Recent investigations focus on stabilizing dithiols via derivatization (e.g., acetals) to mitigate oxidation .

Green Chemistry Applications

Emerging interest in using 1-phenylethane-1,2-dithiol as a sulfur source in sustainable synthesis, reducing reliance on toxic reagents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume